Chiral Amine: Enantiomeric Purity Options
The target compound is a chiral amine. While the racemic mixture (CAS 936940-41-9) is the standard commercial form, a defined enantiomer, (S)-1-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-amine (CAS 1344934-08-2), is also available [1]. This provides a crucial point of differentiation: procurement of the racemate versus the (S)-enantiomer is a binary choice that directly determines the stereochemical outcome of subsequent synthetic steps. The availability of the isolated (S)-enantiomer is not guaranteed for all pyrazole analogs and is a specific, verifiable advantage of this scaffold for projects requiring stereochemical control [2].
| Evidence Dimension | Stereochemistry and Chiral Purity |
|---|---|
| Target Compound Data | Racemic mixture (CAS 936940-41-9) or isolated (S)-enantiomer (CAS 1344934-08-2) |
| Comparator Or Baseline | Common pyrazole analogs like 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine are achiral or lack commercially defined enantiomers |
| Quantified Difference | Qualitative difference: Presence of a chiral center vs. absence; option to procure a defined enantiomer vs. only racemic or no defined stereoisomer |
| Conditions | Standard procurement and synthetic planning context |
Why This Matters
This provides a critical, go/no-go procurement decision point for asymmetric synthesis, where a generic substitution would introduce a new stereocenter or an undefined stereochemical outcome.
- [1] PubChem. (S)-1-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-amine. National Center for Biotechnology Information. CID 8038946. View Source
- [2] PubChem. 1-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-amine. National Center for Biotechnology Information. CID 6492780. View Source
